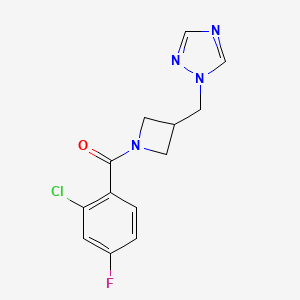

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

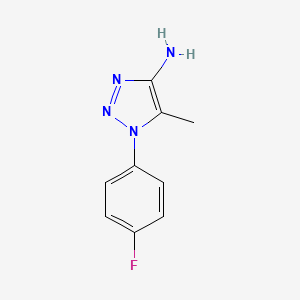

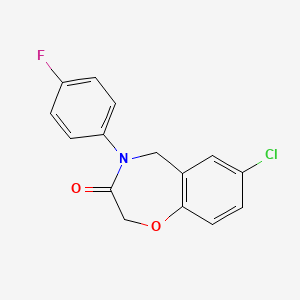

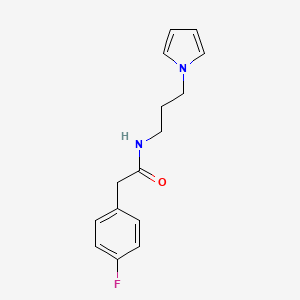

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis

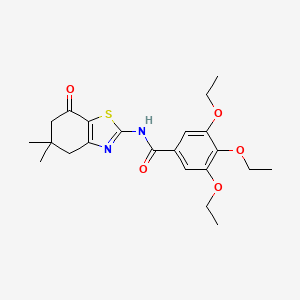

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the transformation of the amino group in 1,2,4-triazole derivatives can lead to the synthesis of corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are known to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen

Catalyst- and Solvent-Free Synthesis

A study developed an efficient approach for the regioselective synthesis of related triazole compounds through catalyst- and solvent-free conditions, highlighting the potential for environmentally friendly chemical processes. Theoretical studies and crystallographic analysis further support the method's viability (R. Moreno-Fuquen et al., 2019).

Antagonist Clinical Candidate Discovery

Another research focused on the synthesis of triazole compounds as P2X7 antagonists, showing significant potential for mood disorder treatments. The study demonstrates the compounds' robust receptor occupancy and solubility, with one being advanced into phase I clinical trials (C. Chrovian et al., 2018).

Antibacterial Activity

Triazole analogues of piperazine have been synthesized and shown significant antibacterial activity against various human pathogenic bacteria. This suggests potential applications in developing new antibacterial agents (A. Nagaraj et al., 2018).

Crystal Structures and DFT Studies

Research into new 1,2,4-triazole and triazolidin derivatives provided insights into their synthesis and molecular structures. Crystallographic and DFT studies revealed details about molecular conformations and interactions, underlining the compounds' chemical properties (Hamza M. Abosadiya et al., 2018).

Novel Stereoselective Synthesis

A study on the stereoselective synthesis of oxazolidinones from chiral aziridines highlighted a method for preparing compounds with potential pharmacological applications, demonstrating the versatility of triazole compounds in synthetic chemistry (Chan Sun Park et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

Azetidines and 1,2,4-triazoles are known to interact with a variety of biological targets. For instance, some azetidines have been found to have antibacterial properties , while 1,2,4-triazoles are known to bind to a variety of enzymes and receptors, showing versatile biological activities .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some 1,2,4-triazoles act as inhibitors of certain enzymes, preventing them from carrying out their normal function .

Biochemical pathways

The biochemical pathways affected by these compounds can also vary. For instance, some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, and anticancer properties, suggesting that they can affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can depend on their specific structure. Some 1,2,4-triazoles, for instance, are known to be well absorbed and distributed in the body .

Result of action

The result of the action of these compounds can vary depending on their specific targets and mode of action. For example, some 1,2,4-triazoles with antiviral properties can prevent the replication of viruses, thereby helping to control viral infections .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of some 1,2,4-triazoles can be affected by the presence of certain metal ions .

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMWUHHOXQHGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)